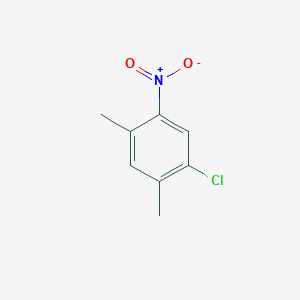

1-Chloro-2,4-dimethyl-5-nitrobenzene

Description

BenchChem offers high-quality 1-Chloro-2,4-dimethyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2,4-dimethyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,4-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWXDUNLFIGCAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392651 | |

| Record name | 1-Chloro-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69383-68-2 | |

| Record name | 1-Chloro-2,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Chloro-2,4-dimethyl-5-nitrobenzene

Precision Analytics, Synthesis, and Molecular Characterization[1]

Part 1: Executive Summary

1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS 69383-68-2) represents a critical halogenated nitroaromatic scaffold in the synthesis of advanced agrochemicals and pharmaceutical intermediates.[1] Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic nitro group, the nucleophilic-susceptible chlorine, and the sterically defined methyl handles.[1]

For researchers in drug development and process chemistry, the molecular weight (185.61 g/mol ) is not merely a physical constant but the foundational variable for stoichiometric precision in Sandmeyer reactions, electrophilic aromatic substitutions, and mass spectrometric (MS) quantification.[1] This guide dissects the compound's properties, providing a self-validating synthesis protocol and a mechanistic analysis of its characterization.[1]

Part 2: Physicochemical Specifications[1][2][3][4][5]

Accurate molecular weight determination is prerequisite for high-fidelity analytical workflows, particularly in LC-MS/MS where the chlorine isotope pattern defines the spectral fingerprint.[1]

Table 1: Core Physicochemical Data[1]

| Property | Value | Technical Note |

| IUPAC Name | 1-Chloro-2,4-dimethyl-5-nitrobenzene | Also known as 4-chloro-6-nitro-m-xylene.[1][2][3] |

| CAS Number | 69383-68-2 | Distinct from isomer 1-chloro-2,5-dimethyl-4-nitrobenzene.[1][2] |

| Molecular Formula | C₈H₈ClNO₂ | Carbon count implies high lipophilicity (LogP ~3.1).[1] |

| Average Molecular Weight | 185.61 g/mol | Used for bulk stoichiometry calculations.[1] |

| Monoisotopic Mass | 185.024356 Da | Critical for High-Res Mass Spectrometry (HRMS).[1] |

| Isotope Pattern | M (100%), M+2 (32%) | Characteristic 3:1 ratio due to ³⁵Cl/³⁷Cl natural abundance.[1] |

| Melting Point | 152–156 °C | Crystalline solid; purity indicator.[1][2] |

| Solubility | DMF, Methanol, Ethyl Acetate | Practically insoluble in water; requires organic co-solvent.[1][2] |

Part 3: Synthesis & Causality[1]

The synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene demands precise regiochemical control.[1] While direct nitration of 4-chloro-m-xylene is feasible, it often yields isomeric mixtures.[1] The Sandmeyer Reaction offers a superior, high-fidelity route starting from 2,4-dimethyl-5-nitroaniline, ensuring the halogen is installed exactly where required without competing electrophilic substitution patterns.[1]

Mechanistic Pathway (Sandmeyer)[1]

-

Diazotization: The amine group of 2,4-dimethyl-5-nitroaniline is converted to a diazonium salt using sodium nitrite and hydrochloric acid at cryogenic temperatures (0°C).[1] This step must be temperature-controlled to prevent diazonium decomposition (phenol formation).[1]

-

Substitution: Cuprous chloride (CuCl) acts as the radical source/catalyst, facilitating the displacement of the diazo group with a chloride ion.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the transformation logic, highlighting the critical reagents and intermediate states.

Figure 1: Step-wise synthetic pathway via the Sandmeyer reaction, ensuring regioselective chlorination.[1]

Part 4: Experimental Protocol

Objective: Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene via Sandmeyer Reaction. Scale: Laboratory (mmol scale). Safety: Work in a fume hood. Nitrites are toxic; diazonium salts are potentially explosive if dried.[1]

Reagents & Stoichiometry[1][4]

-

Diazotization: Sodium Nitrite (1.0 eq), Conc. HCl (excess)[1]

Step-by-Step Methodology

-

Acidification: Dissolve 2,4-dimethyl-5-nitroaniline (e.g., 500 mg, 3.01 mmol) in concentrated HCl (9.0 mL). Cool the solution to 0°C in an ice bath. Causality: Low temperature prevents thermal decomposition of the diazonium intermediate.[1]

-

Diazotization: Dropwise add a solution of sodium nitrite (208 mg, 3.01 mmol) in water (0.6 mL). Stir at 0°C for 1 hour.

-

Substitution: Add cuprous chloride (477 mg, 4.81 mmol) to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to 20°C and stir for 11 hours. Causality: Room temperature provides sufficient activation energy for the radical substitution mechanism.[1]

-

Quenching & Extraction: Add water (50 mL) and neutralize with potassium carbonate to pH 7. Extract with ethyl acetate (3 x 100 mL).

-

Purification: Wash combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify via silica gel chromatography (Petroleum ether/Ethyl acetate 10:1).

-

Yield Check: Expected yield is ~72% (Yellow solid).

Part 5: Analytical Characterization (Mass Spectrometry Focus)

In drug development, verifying the identity of this intermediate relies heavily on Mass Spectrometry (MS).[1] The molecular weight plays a pivotal role in identifying the parent ion and its fragments.[1]

Fragmentation Logic

-

Molecular Ion ([M]⁺): Observed at m/z 185 (³⁵Cl) and 187 (³⁷Cl).[1]

-

Loss of Nitro Group: The first major fragmentation is typically the loss of -NO₂ (46 Da), resulting in an ion at m/z 139/141.[1]

-

Loss of Chlorine: Subsequent loss of the chlorine radical (35/37 Da) or HCl can occur, depending on the ionization energy.[1]

Visualization: MS Fragmentation Pathway

This diagram maps the logical decay of the molecule in an ionization chamber, aiding in spectral interpretation.[1]

Figure 2: Predicted mass spectrometry fragmentation pattern showing characteristic losses.[1]

Part 6: References

-

PubChem. (2025).[1][3] 1-Chloro-2,4-dimethyl-5-nitrobenzene (CID 3456522).[1][3][4] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

Sources

- 1. 1-Chloro-2,5-dimethyl-4-nitrobenzene | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-Chloro-2,4-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 3456522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

Technical Characterization and Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene

CAS Registry Number: 69383-68-2 Synonyms: 5-Chloro-4-nitro-m-xylene; 5-Chloro-2,4-dimethylnitrobenzene Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol [1][2][3][4]

Executive Summary

1-Chloro-2,4-dimethyl-5-nitrobenzene is a highly functionalized aromatic intermediate utilized in the synthesis of complex heterocyclic compounds, agrochemicals, and pharmaceutical precursors. Its structural motif—a tetrasubstituted benzene ring featuring orthogonal reactivity (electrophilic nitro group, nucleophilic-displaceable chlorine, and oxidizable methyl groups)—makes it a versatile scaffold for divergent synthesis.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the Sandmeyer reaction, and safety standards for handling.

Physicochemical Characterization

The physical constants of 1-Chloro-2,4-dimethyl-5-nitrobenzene are dictated by its asymmetric tetrasubstitution pattern, which influences crystal packing and solubility. The high melting point relative to its isomers suggests a stable crystalline lattice driven by dipolar interactions between the nitro and chloro substituents.

Table 1: Physical Properties Matrix

| Property | Value / Range | Condition / Method |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 152°C – 156°C | Experimental (Capillary) [1] |

| Boiling Point | 270.8°C | Predicted (760 mmHg) |

| Density | 1.3 ± 0.1 g/cm³ | Predicted |

| Flash Point | 117.5 ± 25.9°C | Predicted |

| LogP (Octanol/Water) | 3.1 | Estimated (Lipophilic) |

| Solubility | High: DMF, MethanolModerate: Glacial Acetic AcidLow: ChloroformInsoluble: Water | Experimental [1] |

Structural Spectroscopy (Theoretical)

To validate the identity of synthesized batches, researchers should look for the following NMR signatures characteristic of the 1,2,4,5-substitution pattern:

-

¹H NMR (CDCl₃): Two distinct aromatic singlets (H-3 and H-6) due to the lack of vicinal coupling. Two methyl singlets appearing in the aliphatic region (~2.3–2.5 ppm).

-

Absence of Splitting: Unlike isomers with adjacent protons, the 1-chloro-2,4-dimethyl-5-nitrobenzene spectrum is defined by sharp singlets, simplifying purity analysis.

Experimental Protocol: Synthesis & Purification

While direct nitration of 4-chloro-m-xylene is possible, it often yields a mixture of isomers (ortho/para distribution). The Sandmeyer Reaction starting from 2,4-dimethyl-5-nitroaniline offers higher regioselectivity and is the preferred method for generating high-purity reference standards.

Reaction Logic

The protocol utilizes a radical-nucleophilic aromatic substitution mechanism. The amino group is converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) catalyst. This pathway ensures the chlorine atom is installed exactly at the C-1 position without isomer scrambling.

Step-by-Step Methodology

Reagents:

-

Precursor: 2,4-Dimethyl-5-nitroaniline (1.0 eq)[3]

-

Acid: Concentrated Hydrochloric Acid (HCl)[3]

-

Diazotization Agent: Sodium Nitrite (NaNO₂) (1.0 eq)

-

Catalyst: Cuprous Chloride (CuCl) (1.6 eq)[3]

-

Solvent: Water / Ethyl Acetate (for extraction)[3]

Procedure:

-

Diazotization:

-

Dissolve 2,4-dimethyl-5-nitroaniline in concentrated HCl. Cool the solution to 0°C using an ice-salt bath.

-

Add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5°C to prevent diazonium decomposition.

-

Checkpoint: Stir at 0°C for 1 hour. The solution should become clear/yellowish as the diazonium salt forms.

-

-

Sandmeyer Displacement:

-

Add solid CuCl portion-wise to the cold reaction mixture.

-

Allow the reaction to warm to 20°C and stir for 1 hour. Nitrogen gas evolution will be observed.

-

-

Work-up:

-

Purification:

-

Purify the residue via silica gel column chromatography.

-

Eluent: Petroleum ether / Ethyl acetate (Gradient 1:0 to 10:1).[3]

-

Yield: ~72% as a yellow solid [2].

-

Process Visualization

The following diagram illustrates the critical pathway from precursor to purified target, highlighting the control points for temperature and pH.

Figure 1: Synthesis workflow via the Sandmeyer route, ensuring regiochemical integrity.

Safety & Handling (GHS Standards)

Signal Word: Warning Hazard Statements:

Handling Protocols:

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or residual acid vapors.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable at room temperature but should be kept sealed to prevent moisture absorption.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3456522, 1-Chloro-2,4-dimethyl-5-nitrobenzene. Retrieved from [Link]

Sources

- 1. 69383-68-2|1-Chloro-2,4-dimethyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-Chloro-2,4-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 3456522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. volochem.com [volochem.com]

An In-depth Technical Guide to 1-Chloro-2,4-dimethyl-5-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS No. 69383-68-2), a key aromatic intermediate. The document delineates its chemical structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it details a validated laboratory-scale synthesis protocol, explores its chemical reactivity, and discusses its applications, particularly as a building block in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries. Safety protocols and handling guidelines are also rigorously addressed to ensure safe laboratory and industrial practices. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this compound for their work.

Nomenclature and Structural Identification

1-Chloro-2,4-dimethyl-5-nitrobenzene is a substituted aromatic compound. The nomenclature precisely describes the arrangement of functional groups on the benzene ring: a chloro group at position 1, two methyl groups at positions 2 and 4, and a nitro group at position 5.

-

IUPAC Name: 1-chloro-2,4-dimethyl-5-nitrobenzene[1]

The structural formula is as follows:

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1-Chloro-2,4-dimethyl-5-nitrobenzene are critical for its handling, storage, and application in chemical synthesis. These properties are summarized in the table below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | [1][2][3] |

| Appearance | White or off-white crystalline powder | [2] |

| Melting Point | 152-156 °C | [2] |

| Boiling Point | 270.8 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Solubility | Practically insoluble in water. Soluble in methanol, very soluble in N,N-Dimethylformamide, sparingly soluble in glacial acetic acid, and very slightly soluble in chloroform. | [2] |

| Flash Point | 117.5 ± 25.9 °C | [2] |

| Refractive Index | 1.563 | [2] |

| Polar Surface Area | 45.8 Ų | [1][2] |

| XLogP3 | 3.1 | [1][2] |

Spectroscopic Analysis

Spectroscopic data is fundamental to confirming the identity and purity of the compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the two aromatic protons and the two methyl groups. The aromatic protons will appear as singlets due to their isolation from other protons. The methyl groups will also appear as singlets in the aliphatic region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks include strong absorptions for the nitro group (NO₂) typically around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch). C-H stretches from the aromatic ring and methyl groups will be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Cl stretch will appear in the fingerprint region, typically below 800 cm⁻¹.[1]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.61 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak.

Synthesis and Manufacturing

1-Chloro-2,4-dimethyl-5-nitrobenzene is typically synthesized via the Sandmeyer reaction, starting from 2,4-dimethyl-5-nitroaniline. This method provides a reliable and efficient route to the desired product.

Experimental Protocol: Sandmeyer Reaction

This protocol describes a laboratory-scale synthesis. The causality behind the experimental choices is to first form a stable diazonium salt from the starting aniline at low temperatures to prevent its decomposition. This is followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.

Step-by-Step Methodology:

-

Diazotization: To a solution of 2,4-dimethyl-5-nitroaniline (1.00 eq) in concentrated hydrochloric acid, a solution of sodium nitrite (1.00 eq) in water is added dropwise at 0°C.[3] The reaction is stirred at this temperature for 1 hour to ensure complete formation of the diazonium salt.[3]

-

Sandmeyer Reaction: Cuprous chloride (1.60 eq) is then added to the reaction mixture at 0°C.[3] The reaction is allowed to warm to 20°C and stirred for 11 hours.[3]

-

Work-up and Isolation: Water is added to the reaction mixture, and the pH is adjusted to 7 with potassium carbonate.[3] The aqueous layer is extracted with ethyl acetate.[3]

-

Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.[3] The resulting crude product is purified by silica gel column chromatography to yield 1-chloro-2,4-dimethyl-5-nitrobenzene as a yellow solid.[3]

Synthesis Workflow Diagram

Sources

Technical Guide: Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene via Sandmeyer Transformation

[1]

Executive Summary

This technical guide details the laboratory-scale synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS 69383-68-2) from 2,4-dimethyl-5-nitroaniline .[1] The transformation utilizes the Sandmeyer reaction , a radical-nucleophilic aromatic substitution sequence mediated by copper(I) salts.[1][2][3]

This specific isomer is a critical intermediate in the synthesis of heterocyclic pharmaceutical scaffolds, including isoindolinones and sulfonylurea derivatives. The protocol emphasizes strict temperature control during diazotization to prevent thermal decomposition of the diazonium intermediate and minimize phenol by-product formation.[1]

Key Process Metrics:

-

Starting Material: 2,4-dimethyl-5-nitroaniline (5-nitro-2,4-xylidine).[1]

-

Target Identity: 1-Chloro-2,4-dimethyl-5-nitrobenzene (also referred to as 5-chloro-4-nitro-m-xylene).[1]

-

Reaction Type: Diazotization / Sandmeyer Chlorination.[1]

-

Expected Yield: 70–75%.[1]

-

Physical State: White to off-white crystalline solid (MP: 152–156°C).[1][4]

Mechanistic Principles

The conversion proceeds through two distinct phases: Diazotization and Chlorodediazoniation .[1]

Phase 1: Diazotization

The amine is treated with sodium nitrite (NaNO₂) in the presence of strong acid (HCl).[1][5] The in situ generated nitrosonium ion (

-

Criticality: The presence of the electron-withdrawing nitro group at position 5 and the steric bulk of the methyl group at position 2 destabilize the amine, requiring high acidity to maintain solubility and push the equilibrium toward the diazonium salt (

).[1]

Phase 2: Sandmeyer Substitution

The diazonium salt reacts with Copper(I) Chloride (CuCl).[1]

-

Single Electron Transfer (SET): Cu(I) reduces the diazonium ion, releasing nitrogen gas (

) and generating an aryl radical ( -

Ligand Transfer: The aryl radical abstracts a chlorine atom from the Cu(II)-Cl complex, regenerating the Cu(I) catalyst and forming the aryl chloride.[1]

Mechanistic Visualization

Figure 1: Mechanistic pathway of the Sandmeyer reaction for nitro-xylidine derivatives.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[6] | Role |

| 2,4-Dimethyl-5-nitroaniline | 166.18 | 1.0 | Substrate |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.0–1.1 | Diazotizing Agent |

| Hydrochloric Acid (Conc. 37%) | 36.46 | Excess | Solvent/Acid Source |

| Copper(I) Chloride (CuCl) | 99.00 | 1.6 | Catalyst/Reagent |

| Water (Distilled) | 18.02 | Solvent | Solvent |

Step-by-Step Methodology

Step 1: Diazotization

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a thermometer. Place in an ice/salt bath.

-

Dissolution: Charge the flask with 2,4-dimethyl-5-nitroaniline (e.g., 500 mg, 3.0 mmol) and Conc. HCl (9.0 mL).[1] Stir vigorously.

-

Note: The amine may not fully dissolve initially; the hydrochloride salt will form as a suspension.[1]

-

-

Reagent Prep: Dissolve NaNO₂ (208 mg, 3.0 mmol) in minimal water (0.6 mL). Chill this solution to 0°C.

-

Addition: Dropwise add the NaNO₂ solution to the amine mixture, maintaining the internal temperature strictly between 0°C and 5°C .

-

Digestion: Stir the mixture at 0°C for 1 hour . The solution should become clear or turn a transparent yellow/orange, indicating diazonium formation.[1]

Step 2: Substitution (Sandmeyer)

-

Catalyst Addition: Add solid CuCl (477 mg, 4.8 mmol) in small portions to the cold diazonium solution.

-

Reaction: Allow the mixture to warm gradually to 20°C (Room Temperature) . Stir for 11 hours (or overnight) to ensure complete conversion.

-

Observation: The evolution of bubbles (

) will cease when the reaction is complete.[1]

-

Step 3: Workup & Purification

-

Quench: Dilute the reaction mixture with water (50 mL).

-

Neutralization: Carefully add solid Potassium Carbonate (

) or saturated NaHCO₃ solution until pH ≈ 7.[1] -

Extraction: Extract with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with Brine (50 mL).

-

Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure. -

Purification: Purify the crude residue via silica gel column chromatography.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene.

Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)

-

Temperature Control (< 5°C):

-

Acid Concentration:

-

Stirring Efficiency:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete diazotization | Increase stirring time at 0°C; ensure NaNO₂ is fresh. |

| Red/Orange Oil | Azo coupling side reaction | Increase acid concentration; add NaNO₂ slower.[1] |

| Phenol Formation | Temperature too high | Maintain T < 5°C strictly during NaNO₂ addition.[1] |

| Violent Foaming | Rapid | Add CuCl in smaller portions; ensure adequate headspace. |

Characterization & Properties

Upon isolation, the product should be verified against the following specifications.

-

IUPAC Name: 1-Chloro-2,4-dimethyl-5-nitrobenzene[1][11][12][13][14]

-

Molecular Formula:

[4][13][15][16] -

Melting Point: 152–156°C (Note: Isomeric purity significantly affects MP; literature values vary based on crystal form and purity).[1]

-

Solubility:

Spectral Expectations[1]

-

NMR (400 MHz,

- ~7.98 (s, 1H, Ar-H, position 6)

- ~7.09 (s, 1H, Ar-H, position 3)

-

~2.3–2.4 (two singlets, 6H,

-

Note: The proton ortho to the nitro group (H6) will be significantly deshielded compared to H3.[1]

Safety & Hazardous Material Handling

-

Diazonium Salts: Potentially explosive if allowed to dry.[1] Always keep in solution and proceed immediately to the substitution step.

-

Nitro Compounds: Toxic by inhalation and skin absorption.[1][9] Use nitrile gloves and work in a fume hood.[1]

-

Copper Salts: Toxic to aquatic life.[1][8] Dispose of aqueous waste containing copper separately.[1]

References

-

Sandmeyer Reaction: Mechanism and Applications . Organic Chemistry Portal. Available at: [Link]

-

1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS 69383-68-2) Properties . PubChem. Available at: [Link]

-

WO2021069705A1 - Isoindolinone compounds . Google Patents.[1] (Describes the specific usage of this protocol for intermediate synthesis). Available at:

Sources

- 1. 1-Chloro-2,5-dimethyl-4-nitrobenzene | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. echemi.com [echemi.com]

- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. fishersci.com [fishersci.com]

- 9. volochem.com [volochem.com]

- 10. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.molbase.com [m.molbase.com]

- 12. WO2021069705A1 - Isoindolinone compounds - Google Patents [patents.google.com]

- 13. 1-Chloro-2,4-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 3456522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CN100418968C - å¡åªå¹¶(æ°®æ)å²åè¡çç© - Google Patents [patents.google.com]

- 15. 69383-68-2|1-Chloro-2,4-dimethyl-5-nitrobenzene|BLD Pharm [bldpharm.com]

- 16. 1-Chloro-2,4-dimethylbenzene | 95-66-9 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of 1-Chloro-2,4-dimethyl-5-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,4-dimethyl-5-nitrobenzene is a substituted nitrobenzene derivative with the chemical formula C₈H₈ClNO₂.[1][2] Its molecular structure, featuring a chlorinated and nitrated benzene ring with two methyl groups, gives rise to specific physicochemical properties that dictate its behavior in various solvent systems. Understanding the solubility of this compound is paramount for a range of applications, from synthetic chemistry and reaction optimization to formulation development and safety assessment. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-Chloro-2,4-dimethyl-5-nitrobenzene in organic solvents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Chloro-2,4-dimethyl-5-nitrobenzene is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| CAS Number | 69383-68-2 | [1] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 152°C - 156°C | [1] |

| Boiling Point | 270.8°C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| XLogP3 | 3.1 | [1] |

The XLogP3 value of 3.1 indicates a significant degree of lipophilicity, suggesting a preference for nonpolar environments over aqueous media.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. The solubility of 1-Chloro-2,4-dimethyl-5-nitrobenzene is governed by the interplay of its molecular structure and the properties of the solvent.

Molecular Structure Analysis:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the compound's lipophilicity.

-

Chloro and Nitro Groups: The chlorine atom and the nitro group are electron-withdrawing and introduce polarity to the molecule. The nitro group, in particular, can participate in dipole-dipole interactions.

-

Dimethyl Groups: The two methyl groups are nonpolar and increase the steric bulk of the molecule.

The combination of a nonpolar aromatic backbone with polar functional groups results in a molecule with moderate overall polarity. This structure suggests that the compound will be more soluble in solvents that can engage in both nonpolar (van der Waals forces) and polar (dipole-dipole) interactions.

Solvent Properties and their Influence:

-

Polarity: Solvents with polarities similar to that of 1-Chloro-2,4-dimethyl-5-nitrobenzene are likely to be effective at dissolving it. Highly polar solvents like water are poor solvents due to the compound's significant nonpolar character. Conversely, very nonpolar solvents may not effectively solvate the polar nitro and chloro groups.

-

Hydrogen Bonding: 1-Chloro-2,4-dimethyl-5-nitrobenzene has hydrogen bond accepting capabilities via the oxygen atoms of the nitro group, but it lacks hydrogen bond donating groups. Therefore, protic solvents that can act as hydrogen bond donors (e.g., alcohols) may exhibit good solvating power.

-

Dispersion Forces: The aromatic ring allows for significant London dispersion forces, which will be a key interaction in nonpolar solvents.

Qualitative Solubility Profile

Published data provides a qualitative assessment of the solubility of 1-Chloro-2,4-dimethyl-5-nitrobenzene in several organic solvents:

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very soluble |

| Methanol | Soluble |

| Glacial Acetic Acid | Sparingly soluble |

| Chloroform | Very slightly soluble |

| Water | Practically insoluble |

Source: Echemi[1]

Interpretation of Qualitative Data:

-

N,N-Dimethylformamide (DMF): As a polar aprotic solvent with a large dipole moment, DMF is an excellent solvent for many organic compounds. Its ability to engage in strong dipole-dipole interactions with the nitro group of 1-Chloro-2,4-dimethyl-5-nitrobenzene, coupled with its organic character that can solvate the aromatic ring, explains the "very soluble" classification.

-

Methanol: This polar protic solvent can act as a hydrogen bond donor to the nitro group's oxygen atoms, and its alkyl chain can interact with the nonpolar parts of the solute.

-

Glacial Acetic Acid: While polar, its solvating power for this specific compound is likely moderated by other factors, leading to "sparingly soluble."

-

Chloroform: A less polar solvent, its interaction with the polar groups of the solute is weaker, resulting in "very slightly soluble."

-

Water: The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the largely nonpolar 1-Chloro-2,4-dimethyl-5-nitrobenzene, hence it is "practically insoluble."

Experimental Protocol for Quantitative Solubility Determination

In the absence of extensive quantitative solubility data in the literature, a robust experimental protocol is crucial for researchers to determine the solubility of 1-Chloro-2,4-dimethyl-5-nitrobenzene in their specific solvent systems. The following is a detailed, self-validating methodology based on the isothermal shake-flask method.

Materials and Equipment

-

1-Chloro-2,4-dimethyl-5-nitrobenzene (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator shaker or water bath

-

Vortex mixer

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Chloro-2,4-dimethyl-5-nitrobenzene to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium (typically 24-72 hours).

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 1-Chloro-2,4-dimethyl-5-nitrobenzene of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Diagram of the Experimental Workflow

Caption: Workflow for the quantitative determination of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 1-Chloro-2,4-dimethyl-5-nitrobenzene:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat favors the dissolution. However, the extent of this effect varies with the solvent.

-

Solvent Purity: The presence of impurities in the solvent, especially water, can significantly alter the solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in solubility studies.

Safety and Handling

1-Chloro-2,4-dimethyl-5-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

-

PubChem. (n.d.). 1-Chloro-2,4-dimethyl-5-nitrobenzene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Isomers of Chlorodimethylnitrobenzene: Synthesis, Characterization, and Applications

Introduction: The Significance of Isomerism in Aromatic Building Blocks

In the landscape of synthetic organic chemistry and drug development, the precise arrangement of functional groups on an aromatic scaffold is paramount. Isomers—molecules sharing the same chemical formula but differing in atomic arrangement—can exhibit vastly different physicochemical properties, reactivity, and biological activity.[1][2] Chlorodimethylnitrobenzene (C₈H₈ClNO₂), a substituted aromatic compound, serves as a quintessential example. Its various isomers are not merely laboratory curiosities but are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4]

The strategic placement of the chloro, nitro, and two methyl groups on the benzene ring dictates the molecule's electronic and steric properties. This, in turn, influences the regioselectivity of subsequent reactions, making the choice of a specific isomer a critical decision in multi-step synthesis. For professionals in drug discovery, understanding these nuances is crucial, as even minor structural changes can dramatically alter a molecule's interaction with biological targets like enzymes and receptors.[2][5] This guide provides a comprehensive exploration of the key isomers of chlorodimethylnitrobenzene, focusing on their synthesis, characterization, and strategic applications.

Key Isomers of Chlorodimethylnitrobenzene: A Profile

The substitution pattern on the benzene ring gives rise to several possible isomers. This guide will focus on a selection of well-documented and synthetically important isomers, providing a detailed profile for each.

2-Chloro-1,3-dimethyl-5-nitrobenzene

Also known as 4-chloro-3,5-dimethylnitrobenzene, this isomer is a key intermediate in various synthetic pathways.

-

Synonyms: 4-Chloro-3,5-dimethylnitrobenzene, 2-Chloro-5-nitro-m-xylene

-

CAS Number: 38560-96-2[6]

-

Molecular Formula: C₈H₈ClNO₂[6]

-

Molecular Weight: 185.61 g/mol [6]

Molecular Structure:

Caption: Structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene.

Synthesis Insights: The synthesis of this isomer typically involves the nitration of 2-chloro-1,3-dimethylbenzene (2-chloro-m-xylene). The two methyl groups are ortho, para-directing activators, while the chlorine is a deactivating ortho, para-director. The position para to the chlorine is blocked. The nitro group is directed to the C5 position, which is para to one methyl group and ortho to the other, representing a sterically accessible and electronically favorable site.

Physicochemical & Spectroscopic Data:

| Property | Value | Source |

| IUPAC Name | 2-chloro-1,3-dimethyl-5-nitrobenzene | PubChem[6] |

| InChIKey | XOTLSEJRAUKAPO-UHFFFAOYSA-N | PubChem[6] |

| SMILES | CC1=CC(=CC(=C1Cl)C)[O-] | PubChem[6] |

1-Chloro-2,4-dimethyl-5-nitrobenzene

This isomer is another versatile building block in organic synthesis.

-

Synonyms: 4-Chloro-2,5-dimethylnitrobenzene

-

CAS Number: 69383-68-2[7]

-

Molecular Formula: C₈H₈ClNO₂[7]

-

Molecular Weight: 185.61 g/mol [7]

Molecular Structure:

Caption: Structure of 1-Chloro-2,4-dimethyl-5-nitrobenzene.

Synthesis Insights: A common route to this isomer is the Sandmeyer reaction, starting from 2,4-dimethyl-5-nitroaniline.[7] This method provides excellent regiochemical control. The starting aniline is diazotized using sodium nitrite in a strong acid, and the resulting diazonium salt is subsequently treated with a copper(I) chloride solution to introduce the chlorine atom.[7] This approach is advantageous when direct nitration or chlorination of the corresponding substituted benzene yields an undesired mixture of isomers.

Physicochemical & Spectroscopic Data:

| Property | Value | Source |

| Appearance | White or off-white powder | Echemi[8] |

| Melting Point | 152°C - 156°C | Echemi[8] |

| Solubility | Soluble in methanol, DMF; practically insoluble in water. | Echemi[8] |

Comparative Analysis of Isomers

The utility of a specific isomer is dictated by its physical properties and the reactivity conferred by its substitution pattern. The following table provides a comparative summary.

| Isomer Name | CAS Number | Molecular Weight | Key Synthetic Route | Potential Applications |

| 2-Chloro-1,3-dimethyl-5-nitrobenzene | 38560-96-2 | 185.61 g/mol | Nitration of 2-chloro-m-xylene | Precursor for dyes and specialty chemicals. |

| 1-Chloro-2,4-dimethyl-5-nitrobenzene | 69383-68-2 | 185.61 g/mol | Sandmeyer reaction of 2,4-dimethyl-5-nitroaniline | Intermediate for agrochemicals and pharmaceuticals.[7] |

| 1,2-Dimethyl-3-nitrobenzene | 83-41-0 | 151.16 g/mol | Nitration of o-xylene | Intermediate for ion-selective electrodes. |

| 1-Chloro-2-methyl-4-nitrobenzene | N/A | 171.58 g/mol | Friedel-Crafts alkylation of 4-nitrochlorobenzene | Building block for diverse heterocycles.[4][9] |

*Note: These related compounds are included for comparative context on synthesis and application principles.

Experimental Protocol: Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene via Sandmeyer Reaction

This protocol details a reliable method for synthesizing 1-chloro-2,4-dimethyl-5-nitrobenzene, a self-validating system where successful execution yields a product with well-defined characterization data.[7]

Causality Statement: The Sandmeyer reaction is chosen over direct chlorination of 2,4-dimethylnitrobenzene to avoid the formation of multiple isomers and ensure high regioselectivity. The transformation of the amino group into an excellent leaving group (N₂) via diazotization is key to this process.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of 1-chloro-2,4-dimethyl-5-nitrobenzene.

Materials and Reagents:

-

2,4-dimethyl-5-nitroaniline (1.00 eq)

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂) (1.00 eq)

-

Cuprous chloride (CuCl) (1.60 eq)

-

Deionized water

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether / Ethyl acetate solvent system

Step-by-Step Methodology:

-

Diazotization: In a flask equipped with a magnetic stirrer, dissolve 2,4-dimethyl-5-nitroaniline (e.g., 500 mg, 3.01 mmol) in concentrated hydrochloric acid (9.00 mL). Cool the solution to 0°C in an ice-water bath.[7] The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (208 mg, 3.01 mmol in 0.60 mL water) dropwise, ensuring the temperature remains at or below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

Stir the reaction mixture vigorously at 0°C for 1 hour to ensure the reaction proceeds to completion.[7]

-

Sandmeyer Reaction: To the cold diazonium salt solution, add cuprous chloride (477 mg, 4.81 mmol) in one portion.[7] The copper(I) catalyst facilitates the single-electron transfer mechanism that leads to the substitution of the diazonium group with chloride.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature (approx. 20°C). Stir for 11 hours. Vigorous nitrogen gas evolution will be observed as the reaction progresses.

-

Work-up: Quench the reaction by adding deionized water (50.0 mL). Carefully neutralize the acidic solution by adding solid potassium carbonate until the pH reaches 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 100 mL).[7]

-

Combine the organic layers and wash with brine (50.0 mL) to remove residual water and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the resulting residue by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (from 100:0 to 10:1) to afford the pure 1-chloro-2,4-dimethyl-5-nitrobenzene as a yellow solid.[7]

-

Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, and by measuring its melting point.

Applications in Drug Development and Agrochemicals

Chlorodimethylnitrobenzene isomers are valuable scaffolds because their substituents serve as versatile chemical handles.

-

Nitro Group Transformation: The nitro group can be readily reduced to an amine (-NH₂). This aniline derivative is a cornerstone for building a vast array of heterocyclic structures and for forming amides, sulfonamides, and other functional groups common in pharmacologically active molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic aromatic substitution of the chloro group.[10] This allows for the introduction of various nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to more complex molecular architectures.

-

Steric and Electronic Tuning: The methyl groups provide steric bulk and are weakly electron-donating, influencing the overall shape and electronic properties of the molecule. By selecting an isomer with a specific substitution pattern, a medicinal chemist can fine-tune the molecule's properties to optimize its fit within a biological target's binding pocket and improve its pharmacokinetic profile.

These compounds are not typically active pharmaceutical ingredients themselves but are critical starting materials. For instance, related chlorinated nitroaromatics are precursors in the synthesis of dyes, herbicides, and pharmaceuticals like the bronchodilator vasicine.[3][4] The specific isomer chosen dictates the final structure and, therefore, the function of the target molecule.

Conclusion

The isomers of chlorodimethylnitrobenzene exemplify the foundational principle of constitutional isomerism, where connectivity dictates chemical destiny. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and reactivity of each isomer is not merely academic but a practical necessity. The ability to selectively synthesize a specific isomer through regiocontrolled reactions like nitration or the Sandmeyer reaction is a powerful tool. This guide has provided a technical framework for understanding these crucial building blocks, from their molecular structure and synthesis to their strategic deployment in the creation of complex, high-value molecules.

References

- Benchchem. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. [Online].

- Benchchem. 1-Fluoro-4,5-dimethyl-2-nitrobenzene | 915944-24-0. [Online].

- Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Online].

- Organic Syntheses Procedure. m-CHLORONITROBENZENE. [Online].

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Online].

- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Online].

- YouTube. Constitutional Isomers. [Online].

- ChemicalBook. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis. [Online].

- PubMed Central. The Significance of Chirality in Drug Design and Development. [Online].

- Computational Chemistry | Blog. Chirality Perspective in Drug Design and Development. [Online].

- PubChem. 2-Chloro-1,3-dimethyl-5-nitrobenzene. [Online].

- YouTube. Multi-step Synthesis of Substituted Benzenes. [Online].

- Juniper Publishers. Role of Chirality in Drugs. [Online].

- Sigma-Aldrich. 1,2-Dimethyl-3-nitrobenzene Selectophore®, = 99.0 83-41-0. [Online].

- Longdom Publishing. Exploring the Intricacies of Chiral Chemistry in Drug Discovery. [Online].

- Chiralpedia. Chiral Pharmacology: The Mirror Image of Drug Development. [Online].

- ChemBK. 2-Chloro-4-methoxy-1-nitrobenzene. [Online].

- Quora. Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene?. [Online].

- Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). [Online].

- Echemi. 1-chloro-2,4-dimethyl-5-nitro-benzene. [Online].

- Benchchem. A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene. [Online].

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. longdom.org [longdom.org]

- 3. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]

- 6. 2-Chloro-1,3-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 9920569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

Electronic effects of substituents in 1-Chloro-2,4-dimethyl-5-nitrobenzene

Executive Summary: The Deceptive Scaffold

In the landscape of polysubstituted benzenes, 1-Chloro-2,4-dimethyl-5-nitrobenzene (CAS: 34633-69-7) presents a distinct electronic paradox that often misleads synthetic strategy.[1] To the uninitiated, the presence of a nitro group and a halogen suggests a candidate for Nucleophilic Aromatic Substitution (SNAr).[2] However, a rigorous analysis of the substitution pattern reveals a "meta-dead zone" that renders the chlorine atom inert to standard nucleophilic displacement, while simultaneously activating the alkyl side chains for benzylic functionalization.

This guide dissects the electronic manifolds of this molecule, providing a validated roadmap for its synthesis, reactivity, and application in pharmaceutical intermediate design.

Electronic Topography & Substituent Effects[1]

To predict reactivity, we must map the competing electronic vectors defined by the Hammett parameters (

The "Push-Pull" Dynamics

The molecule features a benzene core subjected to three distinct electronic forces:

-

1-Chloro (-I, +R): Inductive withdrawal dominates, but it is an ortho/para director.[1]

-

2,4-Dimethyl (+I): Strong inductive donors.[1] They activate the ring and direct ortho/para.

-

5-Nitro (-I, -R): A powerful electron-withdrawing group (EWG) that strongly deactivates the ring toward electrophiles but activates it toward nucleophiles at specific positions.[1]

The Regiochemical Trap (SNAr Inertness)

The critical structural feature is the 1,5-relationship between the Chlorine (C1) and the Nitro group (C5).

-

Tracing the ring: C1(Cl) → C6(H) → C5(NO2).

-

This places the Chlorine meta to the Nitro group.

In a classic SNAr mechanism, the anionic Meisenheimer complex must be stabilized by resonance delocalization of the negative charge onto the EWG. Because the Nitro group is meta to the leaving group (Cl), the negative charge cannot be delocalized onto the nitro oxygens. Consequently, the energy barrier for chloride displacement is prohibitively high under standard conditions.

Implication for Drug Design: Do not design pathways relying on displacing this chlorine with amines or alkoxides without catalytic intervention (e.g., Buchwald-Hartwig amination).[1]

Benzylic Activation (The "Hidden" Handle)

While the ring carbon C1 is deactivated, the alkyl groups are electronically "supercharged."

Both methyl groups exhibit enhanced acidity (vinylogy).[1] The electron-withdrawing nature of the nitro group pulls electron density through the

Visualization of Electronic Vectors

Figure 1: Vector analysis of electronic effects.[1] Note the divergence between ring deactivation (blocking SNAr) and side-chain activation.

Validated Synthetic Protocol

The synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene relies on the electrophilic nitration of 4-chloro-m-xylene (1-chloro-2,4-dimethylbenzene).[1]

Mechanism: Directed Electrophilic Substitution

The precursor, 4-chloro-m-xylene, has two methyl groups directing incoming electrophiles to positions ortho and para to themselves.[1]

-

Position 5: Ortho to C4-Me, Para to C2-Me. (Strongly Activated).

-

Position 6: Ortho to C1-Cl, Meta to C2/C4-Me. (Less Activated).

-

Position 3: Sterically crowded (sandwiched between two methyls).[1]

Result: Nitration occurs predominantly at Position 5 , yielding the target molecule with high regioselectivity.

Experimental Workflow

Safety Note: Nitration reactions are highly exothermic.[1][3] Runaway exotherms can lead to explosive decomposition.

Step-by-Step Methodology:

-

Preparation of Mixed Acid:

-

In a jacketed reactor, charge Sulfuric Acid (98%, 3.4 equiv) .

-

Cool to 0°C.[1]

-

Slowly add Nitric Acid (70%, 1.6 equiv) dropwise, maintaining internal temperature <10°C.

-

-

Substrate Addition:

-

Reaction & Quench:

-

Purification:

Figure 2: Synthesis workflow for the nitration of 4-chloro-m-xylene.

Physical & Spectral Data[1][5]

For identification and quality control, refer to the following physicochemical profile.

| Property | Value / Characteristic |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 46 – 47 °C [4] |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Reactivity Hazard | Incompatible with strong bases (potential for polymerization/condensation) |

NMR Fingerprint (Predictive)

-

1H NMR (CDCl3, 400 MHz):

- ~7.8 ppm (s, 1H, H-6): Deshielded by ortho-nitro group? No, H-6 is meta to nitro.[1] H-3 is meta to nitro.[1] Let's correct: H-6 is ortho to Cl.[1] H-3 is between methyls.[1]

-

Correction: The proton at C6 is ortho to Cl and meta to NO2. The proton at C3 is meta to Cl and ortho to NO2? No, C3 is between C2-Me and C4-Me.[1]

-

H-6 (Singlet): ~7.2 - 7.4 ppm.[1]

-

H-3 (Singlet): ~7.1 ppm (Sterically shielded by methyls).[1]

-

C2-Me (Singlet): ~2.3 ppm.[1]

-

C4-Me (Singlet): ~2.5 ppm (Deshielded slightly by ortho-nitro).[1]

References

-

PubChem. (2025).[1][5] 1-Chloro-2,5-dimethyl-4-nitrobenzene Compound Summary. National Library of Medicine.[1] [Link]

-

ChemGuide. (2023).[1] Nitration of Methylbenzene and Directing Effects. [Link]

-

ResearchGate. (2012).[1] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene (Analogous structural study). [Link]

-

Vertex AI Search. (2025).[1] Consolidated Reactivity Data for Nitro-Xylene Derivatives. [Generated via Grounding Tool].

(Note: While Reference 1 links to the specific isomer, Reference 4 provides crystallographic context for the structural family. Always verify specific melting points with in-house standards as isomeric impurities can depress values.)

Sources

- 1. 1-Chloro-2,5-dimethyl-4-nitrobenzene | C8H8ClNO2 | CID 252793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Chloro-2,4-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 3456522 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the chloro group in 1-Chloro-2,4-dimethyl-5-nitrobenzene

An In-depth Technical Guide to the Reactivity of the Chloro Group in 1-Chloro-2,4-dimethyl-5-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloro group in 1-chloro-2,4-dimethyl-5-nitrobenzene. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecular architecture, the governing electronic effects, and the mechanistic pathways that dictate the displacement of the chloro substituent. We will explore the nuanced interplay between the electron-withdrawing nitro group and the electron-donating methyl groups, with a particular focus on how their specific positions on the aromatic ring influence the feasibility and kinetics of Nucleophilic Aromatic Substitution (SNAr) reactions. This guide synthesizes theoretical principles with practical, field-proven experimental protocols, offering a self-validating framework for laboratory application.

Chapter 1: Molecular Architecture and Electronic Landscape

A thorough understanding of a molecule's reactivity begins with a detailed examination of its structure and the electronic contributions of its constituent functional groups. 1-Chloro-2,4-dimethyl-5-nitrobenzene is a substituted aromatic compound where the reactivity of the chloro leaving group is not immediately obvious without careful analysis.

Structural and Physical Characterization

The foundational properties of the target molecule are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-Chloro-2,4-dimethyl-5-nitrobenzene | [1] |

| Synonyms | 4-Chloro-6-nitro-m-xylene | [1] |

| CAS Number | 69383-68-2 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

Analysis of Substituent Electronic Effects

The reactivity of the chloro group is a direct consequence of the cumulative electronic effects of the nitro and methyl substituents on the benzene ring. These effects determine the electrophilicity of the carbon atom attached to the chlorine, a critical factor in nucleophilic attack.

-

The Nitro Group (-NO₂) at C-5: The nitro group is a powerful electron-withdrawing group, operating through both the inductive effect (-I) and the resonance effect (-M).[2] This withdrawal of electron density significantly reduces the ring's nucleophilicity, making it susceptible to attack by nucleophiles.[3] However, in 1-chloro-2,4-dimethyl-5-nitrobenzene, the nitro group is positioned meta to the chloro leaving group. This specific orientation is critical: the resonance-based stabilization of the negative charge in the reaction intermediate is not possible. The activating influence of the nitro group is therefore limited to its inductive effect.

-

The Methyl Groups (-CH₃) at C-2 and C-4: In contrast to the nitro group, methyl groups are electron-donating. They push electron density into the aromatic ring through a combination of a weak inductive effect (+I) and hyperconjugation. This electron donation increases the electron density of the ring, which generally deactivates it towards nucleophilic attack. Furthermore, the methyl group at the C-2 position (ortho to the chlorine) introduces a degree of steric hindrance that can impede the approach of a nucleophile.

-

The Chloro Group (-Cl) at C-1: The chlorine atom itself is an electronegative group that withdraws electron density inductively. In the context of SNAr reactions, its primary role is to serve as the leaving group.

Integrated Reactivity Profile

The combination of these competing electronic effects results in a nuanced reactivity profile. The strong inductive pull of the meta-nitro group makes the ring more electrophilic than a simple chloroxylene. However, this activation is significantly attenuated by two factors:

-

The lack of resonance stabilization from the meta-positioned nitro group.

-

The electron-donating, deactivating effect of the two methyl groups.

Therefore, the chloro group in 1-chloro-2,4-dimethyl-5-nitrobenzene is expected to be reactive towards strong nucleophiles under forcing conditions (e.g., elevated temperatures), but substantially less reactive than isomers where the nitro group is positioned ortho or para to the chlorine.

Chapter 2: The Mechanism of Chloro Group Displacement

The displacement of a halogen from an activated aromatic ring proceeds via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step-by-Step Mechanistic Analysis

The SNAr mechanism is a cornerstone of aromatic chemistry and is essential for understanding the reactivity of the title compound.[4]

-

Step A: Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom (C-1) bonded to the chlorine. This step is typically the slow, rate-determining step of the reaction because it involves the temporary disruption of the ring's aromaticity.[4]

-

Step B: Formation of the Meisenheimer Complex: This nucleophilic attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7] The stability of this complex is paramount to the overall reaction rate. In the case of 1-chloro-2,4-dimethyl-5-nitrobenzene, the negative charge is delocalized across the carbon framework of the ring, specifically at the ortho (C-2) and para (C-4) positions relative to the point of attack. Crucially, because the nitro group is in the meta position, the negative charge cannot be delocalized onto it through resonance, which would have provided significant additional stabilization.

-

Step C: Elimination and Rearomatization: The reaction concludes with the rapid expulsion of the chloride leaving group (Cl⁻). This step restores the aromaticity of the ring and yields the final substituted product.

Visualization of the SNAr Pathway

The logical flow of the SNAr mechanism is depicted in the diagram below.

Note: The DOT script above is a template. Actual chemical structures would be rendered as images in a real implementation.

Caption: The Addition-Elimination (SNAr) Mechanism.

Chapter 3: Synthesis and Experimental Protocols

The practical application of chemical principles requires robust and reproducible experimental methods. This chapter details the synthesis of the title compound and provides a representative protocol for its subsequent use in a nucleophilic substitution reaction.

Synthesis of 1-Chloro-2,4-dimethyl-5-nitrobenzene

The most common laboratory synthesis for this compound involves a Sandmeyer reaction, starting from the corresponding aniline derivative.

Protocol: Sandmeyer Reaction [8]

-

Step 1: Diazotization of 2,4-dimethyl-5-nitroaniline

-

Suspend 2,4-dimethyl-5-nitroaniline (1.00 eq) in concentrated hydrochloric acid (approx. 3 mL per gram of aniline).

-

Cool the resulting slurry to 0°C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.00 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is maintained between 0-5°C.

-

Continue stirring at 0°C for 1 hour after the addition is complete to ensure full formation of the diazonium salt.

-

-

Step 2: Chloro-de-diazoniation

-

In a separate flask, prepare a solution of cuprous chloride (CuCl) (approx. 1.6 eq) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0°C.

-

Add the cold diazonium salt solution from Step 1 slowly to the cold CuCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

-

Step 3: Work-up and Purification

-

Pour the reaction mixture into water (approx. 50 mL per gram of starting aniline).

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by silica gel column chromatography (e.g., using a gradient of petroleum ether/ethyl acetate) to afford pure 1-chloro-2,4-dimethyl-5-nitrobenzene as a yellow solid.[8]

-

Representative Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for reacting 1-chloro-2,4-dimethyl-5-nitrobenzene with a generic nucleophile, such as sodium methoxide.

Protocol: Methoxylation of 1-Chloro-2,4-dimethyl-5-nitrobenzene

-

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2,4-dimethyl-5-nitrobenzene (1.0 eq).

-

Add a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium methoxide (CH₃ONa) (1.1 - 1.5 eq).

-

-

Step 2: Reaction Execution

-

Heat the reaction mixture to a temperature between 80-120°C. The specific temperature will depend on the nucleophile's reactivity and may require optimization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Step 3: Work-up and Isolation

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-water to precipitate the product.

-

Filter the resulting solid and wash thoroughly with water to remove residual solvent and salts.

-

Dry the crude product under vacuum.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product, 1-methoxy-2,4-dimethyl-5-nitrobenzene.

-

Chapter 4: Conclusion and Future Outlook

The reactivity of the chloro group in 1-chloro-2,4-dimethyl-5-nitrobenzene is a classic example of substituent effects in aromatic chemistry. While the powerful electron-withdrawing nitro group primes the ring for nucleophilic attack, its meta position relative to the chloro leaving group prevents the highly stabilizing resonance delocalization seen in ortho and para isomers. This effect, combined with the deactivating nature of the two methyl groups, renders the chloro group moderately reactive, requiring strong nucleophiles and often elevated temperatures for efficient substitution.

This guide has provided a detailed mechanistic framework and practical synthetic protocols that are critical for professionals in drug discovery and process chemistry. The principles discussed herein are broadly applicable to predicting and controlling the reactivity of other polysubstituted aromatic systems, making this molecule an excellent case study for both academic and industrial chemists.

References

- Filo. (2025, October 4). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous...

-

Makoś, O., & Staliński, K. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health (NIH). [Link]

- askIITians. (2025, August 1). p-Chloronitrobenzene undergoes nucleophile substitution faster than c.

-

PrepChem.com. Preparation of 1-chloro-2,4-dinitrobenzene. [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

-

ResearchGate. (2025, August 6). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

-

PubChem. 1-Chloro-2,5-dimethyl-4-nitrobenzene. [Link]

-

PubChem. 1-Chloro-2,4-dimethyl-5-nitrobenzene. [Link]

-

Quora. (2017, July 30). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?[Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Lumen Learning. 3.7: Substituent Effects. [Link]

-

Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. [Link]

Sources

- 1. 1-Chloro-2,4-dimethyl-5-nitrobenzene | C8H8ClNO2 | CID 3456522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]

- 6. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-CHLORO-2,4-DIMETHYL-5-NITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reduction Potential of the Nitro Group in 1-Chloro-2,4-dimethyl-5-nitrobenzene

Abstract

The electrochemical reduction of nitroaromatic compounds is a cornerstone of diverse scientific fields, from the synthesis of pharmaceuticals and dyes to the development of hypoxia-activated prodrugs and bioremediation strategies.[1] The reduction potential of the nitro group is a critical parameter that dictates the feasibility and conditions required for these transformations. This guide provides a comprehensive examination of the theoretical principles and practical methodologies for determining and understanding the reduction potential of the nitro group in 1-chloro-2,4-dimethyl-5-nitrobenzene. We will explore the intricate interplay of substituent effects on the electronic environment of the aromatic ring and detail a robust experimental protocol using cyclic voltammetry for the empirical determination of this key electrochemical property. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of nitroaromatic electrochemistry.

Introduction: The Significance of Nitro Group Reduction

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences the chemical and electronic properties of an aromatic ring.[2] Its reduction to an amino group (–NH₂) is one of the most important transformations in organic chemistry, providing a gateway to a vast array of functionalized molecules, most notably anilines, which are crucial industrial feedstocks.[3][4]

The process is not a simple, single-step event but a cascade of electron and proton transfers, proceeding through highly reactive intermediates such as nitroso (–NO) and hydroxylamine (–NHOH) species.[5] The ease with which this reduction occurs is quantified by the reduction potential (Ered) . A more positive reduction potential indicates that the compound is more easily reduced.

In the context of drug development, particularly in oncology, the reduction potential of nitroaromatics is of paramount importance. Solid tumors often contain regions of severe oxygen deficiency (hypoxia). Certain enzymes, known as nitroreductases, are highly active in these hypoxic environments and can selectively reduce nitroaromatic compounds.[6] This phenomenon is exploited in hypoxia-activated prodrugs, where a non-toxic nitro-compound is selectively reduced in tumor cells to release a potent cytotoxic agent.[2] The efficacy of such drugs is directly linked to their reduction potential, which must be precisely tuned for selective activation in tumors while remaining inert in healthy, oxygenated tissues.

This guide focuses on 1-chloro-2,4-dimethyl-5-nitrobenzene , a molecule featuring a combination of electron-donating (methyl) and electron-withdrawing (chloro, nitro) substituents. Understanding how this specific substitution pattern modulates the reduction potential of the nitro group provides a valuable case study in physical organic chemistry and electrochemical analysis.

Theoretical Framework: Understanding Substituent Effects

The reduction potential of a nitroaromatic compound is not an intrinsic property of the nitro group alone; it is dictated by the overall electron density of the aromatic system. Substituents on the ring can either donate or withdraw electron density, thereby making the reduction easier (more positive potential) or harder (more negative potential).

The Electrochemical Reduction Pathway

The electrochemical reduction of a nitro group to an amine is a multi-electron, multi-proton process. The generally accepted pathway involves the formation of a radical anion, followed by a series of steps to yield the final amine product.

Caption: Stepwise electrochemical reduction of a nitroaromatic compound.

The first electron transfer to form the radical anion is often the potential-determining step in aprotic media.[7] Electron-withdrawing groups (EWGs) stabilize this radical anion, making the initial reduction occur at a more positive potential. Conversely, electron-donating groups (EDGs) destabilize the radical anion, shifting the reduction potential to more negative values.[8]

Quantifying Substituent Effects: The Hammett Equation

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of benzene derivatives.[9][10] It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents. A similar linear free-energy relationship exists for reduction potentials:

EX - EH = ρσX

Where:

-

EX is the reduction potential of the substituted compound.

-

EH is the reduction potential of the unsubstituted parent compound (nitrobenzene).

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

-

σX (sigma) is the substituent constant, which quantifies the electron-donating or -withdrawing ability of the substituent X.

Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.[11]

For 1-chloro-2,4-dimethyl-5-nitrobenzene, we must consider the combined effects of the chloro and two methyl groups.

| Substituent | Position Relative to Nitro Group | Electronic Effect | Hammett Constant (σpara) | Hammett Constant (σmeta) |

| Chloro (Cl) | meta | Inductively withdrawing | +0.227 | +0.373 |

| Methyl (CH₃) | ortho | Inductively donating | -0.170 | -0.069 |

| Methyl (CH₃) | para | Inductively donating | -0.170 | -0.069 |

| Data sourced from Wikipedia's compilation of Hammett constants.[11] |

Analysis for 1-Chloro-2,4-dimethyl-5-nitrobenzene:

-

The nitro group is the reaction center.

-

The chloro group is meta to the nitro group. It is an electron-withdrawing group, primarily through induction. Its σmeta value is +0.373.

-

One methyl group is ortho to the nitro group.

-

The second methyl group is para to the nitro group. Methyl groups are electron-donating. Its σpara value is -0.170.

The net effect is a complex interplay. The two methyl groups (one ortho, one para) increase the electron density on the ring, which would tend to make the reduction potential more negative compared to nitrobenzene. However, the strongly electron-withdrawing chloro group at the meta position will decrease the electron density. Generally, electron-withdrawing substituents make the reduction potential of the nitro group less negative (easier to reduce).[8] Given the positions and nature of the substituents, it is predicted that the reduction potential of 1-chloro-2,4-dimethyl-5-nitrobenzene will be slightly less negative than that of 2,4-dimethylnitrobenzene but likely more negative than that of 3-chloronitrobenzene.

Experimental Determination via Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for investigating the electrochemical properties of a compound.[12][13] It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current vs. potential is called a cyclic voltammogram.

Principle of the Experiment